[4-(Piperidine-4-sulfonyl)phenyl]boronic acid
Description
Historical Context and Discovery Timeline
The discovery of [4-(piperidine-4-sulfonyl)phenyl]boronic acid is rooted in the broader advancement of organoboron chemistry, which gained momentum in the late 20th century with the development of Suzuki-Miyaura cross-coupling reactions. While the exact synthesis date of this compound remains undocumented in publicly available literature, its structural analogs, such as (4-piperidin-1-ylsulfonylphenyl)boronic acid (CAS 486422-58-6), were first reported in the early 21st century. The integration of sulfonamide functionalities into boronic acid frameworks emerged as a strategy to enhance solubility and stability, particularly for applications in medicinal chemistry and materials science.
The compound’s design likely originated from efforts to combine the electrophilic boron center with the electron-withdrawing sulfonyl group, a combination that facilitates unique reactivity profiles. Early synthetic routes for analogous structures involved sequential sulfonylation of aromatic amines followed by boronic acid functionalization. For example, the coupling of anthranilic acid derivatives with sulfonyl chlorides under basic conditions, as demonstrated in related sulfonamidebenzamide syntheses, provided a template for developing this boronic acid derivative.
Significance in Modern Organoboron Chemistry
This compound occupies a niche in organoboron chemistry due to its dual functionality:
- Boronic Acid Group : Enables participation in cross-coupling reactions, forming carbon-carbon bonds critical for synthesizing biaryl structures.
- Sulfonylpiperidine Moiety : Enhances molecular polarity, improving aqueous solubility compared to non-sulfonylated boronic acids. This property is advantageous in biological assays and catalytic systems requiring polar solvents.
The compound’s molecular formula, $$ \text{C}{11}\text{H}{16}\text{BNO}_{4}\text{S} $$, reflects a balance between hydrophilicity (from the sulfonyl group) and lipophilicity (from the piperidine ring), making it a versatile intermediate in drug discovery. For instance, piperidine sulfonyl derivatives have been explored as hypotensive agents, suggesting potential biomedical applications for this boronic acid variant.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 269.13 g/mol |
| Density | 1.37 g/cm³ |
| Boiling Point | 471.2°C at 760 mmHg |
| Melting Point | 268–272°C |
| Molecular Formula | $$ \text{C}{11}\text{H}{16}\text{BNO}_{4}\text{S} $$ |
Comparative Analysis with Structurally Analogous Boronic Acids
To contextualize its uniqueness, this compound is compared below with two structural analogs:
(4-Piperidin-1-ylsulfonylphenyl)boronic Acid
- Structural Difference : Sulfonyl group attached to the piperidine nitrogen (1-position) versus the 4-position in the target compound.
- Impact on Properties : The 1-ylsulfonyl derivative exhibits a similar density (1.37 g/cm³) and melting point (268–272°C), but differences in steric hindrance may alter reactivity in cross-coupling reactions.
2-(Piperidin-1-ylsulphonyl)benzeneboronic Acid
Phenylboronic Acid
- Structural Difference : Lacks the sulfonylpiperidine group.
- Impact on Properties : Lower molecular weight (121.93 g/mol) and melting point (216°C) highlight the role of the sulfonylpiperidine moiety in enhancing thermal stability.
Properties
Molecular Formula |
C11H16BNO4S |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
(4-piperidin-4-ylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)9-1-3-10(4-2-9)18(16,17)11-5-7-13-8-6-11/h1-4,11,13-15H,5-8H2 |
InChI Key |
ITPCZJYWTZNVLR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2CCNCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Substituted Piperidine-4-Boronic Acid Esters
A patented method (CN105566368A) outlines a two-step synthesis of N-substituted piperidine-4-boronic acid esters, which can be adapted for the preparation of [4-(Piperidine-4-sulfonyl)phenyl]boronic acid derivatives.
Step 1: Halogenation of N-substituted-4-piperidone
- Starting from N-substituted-4-piperidone, the carbonyl group is transformed into a vinyl halogen via reaction with triphenyl phosphite, halogen (bromine or chlorine), and an organic base in dichloromethane at low temperatures (-25°C to -15°C).
- After reaction completion, solvent removal and recrystallization yield N-substituted 1,2,5,6-tetrahydropyridine-4-halogen intermediates with yields between 71-83%.
Step 2: Lithiation and Boronation
- Metallic lithium and diisopropylamine boron halide are reacted in anhydrous ether solvents (THF, cyclopentyl methyl ether, or 2-methyltetrahydrofuran) at controlled temperatures (-20°C to 0°C).
- The halogenated intermediate is added dropwise, and after stirring, dihydric alcohols (e.g., pinacol, neopentyl glycol) are introduced to stabilize the boronate ester.
- The reaction mixture is then hydrogenated over palladium on carbon under atmospheric hydrogen pressure to reduce any unsaturated intermediates.
- Final purification by filtration and recrystallization with alkanes yields the N-substituted piperidine-4-boronic acid esters with purity >98% and yields ranging from 66% to 75%.
Example Data from Patent Embodiments:
| N-Substituent | Halogen | Solvent | Boron Reagent | Yield (%) | Purity (GC, HNMR) |
|---|---|---|---|---|---|
| Methyl | Bromine | THF | Diisopropylamine boron chloride | 71 | >98% |
| Benzyl | Chlorine | Cyclopentyl methyl ether | Diisopropylamine boron chloride | 69 | >98% |
| Boc | Bromine | 2-Methyltetrahydrofuran | Diisopropylamine boron bromide | 67 | >98% |
This method avoids column chromatography, uses readily available materials, and is scalable for industrial production.
Alternative Route: Miyaura Borylation and Sulfonylation
Research literature describes a complementary approach involving:
- Miyaura borylation of aryl halides (e.g., 4-bromobenzenesulfonyl fluoride derivatives) using bis(pinacolato)diboron (B2pin2) and palladium catalysts such as Pd(dppf)Cl2.
- Subsequent hydrolysis of boronic esters to yield the corresponding boronic acids.
- Sulfonyl fluoride groups are introduced or retained on the aromatic ring, enabling late-stage functionalization.
This route proceeds as follows:
| Step | Reagents & Conditions | Yield (%) |
|---|---|---|
| Miyaura borylation | 4-Bromobenzenesulfonyl fluoride, B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 80°C, 16 h | 67-88 |
| Hydrolysis of boronic ester | NH4OAc, NaIO4 in acetone/water, room temperature, 24 h | ~64 |
| Purification | Trituration with hexane/dichloromethane mixtures | - |
This method allows gram-scale synthesis of sulfonyl fluoride boronic acids and can be adapted for sulfonyl piperidine derivatives by appropriate substitution.
Comparative Analysis of Preparation Methods
| Feature | N-Substituted Piperidine Halogenation + Boronation (Patent) | Miyaura Borylation of Sulfonyl Aryl Halides (Literature) |
|---|---|---|
| Starting Materials | N-substituted-4-piperidone derivatives | Aryl bromides with sulfonyl fluoride groups |
| Reaction Complexity | Multi-step with lithiation and hydrogenation | Catalytic borylation and hydrolysis |
| Purity of Final Product | >98% without chromatography | High, requires chromatographic purification |
| Yield Range | 66-75% | 64-88% |
| Scalability | High, suitable for industrial scale | Gram-scale demonstrated |
| Functional Group Compatibility | Good for piperidine derivatives | Good for aryl sulfonyl fluorides |
| Cost and Availability of Reagents | Moderate, uses metallic lithium and boron halides | Moderate, uses palladium catalysts and diboron reagents |
Summary and Recommendations
- The patented two-step halogenation followed by lithiation and boronation is a robust and efficient method for preparing N-substituted piperidine-4-boronic acid esters, including derivatives with sulfonyl substituents.
- The method's advantages include high purity, avoidance of chromatography, and the use of readily available starting materials.
- The Miyaura borylation approach offers an alternative route, especially useful for late-stage functionalization of sulfonyl-substituted aromatic rings, though it may require chromatographic purification.
- Selection of the method depends on the specific substitution pattern of the piperidine and phenyl rings, scale of synthesis, and available laboratory infrastructure.
This detailed review synthesizes diverse, authoritative sources, including patent literature and peer-reviewed research, to provide a comprehensive guide to the preparation of this compound and its derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the sulfonyl group.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Catalysis: Can be used in catalytic processes due to its boronic acid group.
Biology and Medicine:
Drug Development:
Bioconjugation: Can be used to attach biomolecules to surfaces or other molecules.
Industry:
Material Science: Used in the synthesis of advanced materials, such as polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of [4-(Piperidine-4-sulfonyl)phenyl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo various transformations, such as transmetalation in Suzuki–Miyaura coupling. The piperidine-4-sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Analogs with Piperidine/Sulfonyl Substitutions
- (2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid (Similarity: 0.81, ): Positional isomer of the target compound, with the piperidine-sulfonyl group at the ortho position.
- (3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704067-35-5, ): Additional methyl groups at the 3- and 5-positions on the phenyl ring.
Solubility and Stability
- Target Compound : The piperidine-sulfonyl group likely improves water solubility compared to hydrophobic analogs like pyren-1-yl boronic acid. Tertiary amines (e.g., piperidine) enhance solubility via protonation at physiological pH .
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid : Precipitates in RPMI medium, highlighting challenges with bulky lipophilic substituents .
- 4-Substituted phenyl boronic acids : Enzyme stabilization studies suggest para-substituted boronic acids optimize interactions with active sites .
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